6-Fluoro-2,3-dihydro-1h-inden-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-94-6 | |
| Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Indanol Chemistry
Indanols are a class of organic compounds characterized by an indane framework—a fused ring system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring—with a hydroxyl (-OH) group attached. ontosight.ai The parent compound, 1-indanol (B147123), is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers). ontosight.ai This chirality is a crucial feature, as the three-dimensional arrangement of atoms can significantly influence a molecule's biological activity.
Indanols and their derivatives are recognized as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The rigid structure of the indane core provides a well-defined scaffold upon which various functional groups can be strategically placed to interact with biological targets. The chemical properties of indanols, such as their reactivity and solubility, are influenced by the presence and position of the hydroxyl group. ontosight.ai
Significance of Fluorine Incorporation in Organic Molecules for Advanced Applications
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. chemxyne.comtandfonline.com Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom. tandfonline.com This unique combination of properties allows for the substitution of hydrogen with fluorine without causing significant steric hindrance, while profoundly altering the electronic characteristics of the molecule. tandfonline.com
Key advantages of fluorine incorporation include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. tandfonline.comacs.org This can lead to a longer duration of action for a drug.
Increased Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets, such as proteins and enzymes, thereby increasing the potency of a drug. chemxyne.comtandfonline.com
Improved Membrane Permeability: Fluorine can alter the lipophilicity of a molecule, which affects its ability to pass through cell membranes. chemxyne.comacs.org This can improve a drug's absorption and distribution in the body.
Modulation of pKa: The presence of a fluorine atom can influence the acidity or basicity of nearby functional groups, which can affect a molecule's ionization state and, consequently, its biological activity. acs.org
Overview of Research Trajectories for Fluorinated Indanols
Precursor Synthesis and Derivatization
The cornerstone of synthesizing this compound lies in the efficient construction of the fluorinated indanone scaffold. This typically involves the preparation of suitable precursors followed by cyclization to form the desired bicyclic system.
Synthesis of Fluoroindanone Precursors
The direct precursor to the target alcohol is 6-fluoro-1-indanone (B73319). A common and effective method for its synthesis is through the intramolecular Friedel-Crafts cyclization of an appropriate phenylpropanoic acid derivative. Specifically, 3-(4-fluorophenyl)propanoic acid serves as a key starting material. The synthesis of this acid can be achieved through methods such as Friedel-Crafts alkylation.
One established route to 6-fluoro-1-indanone involves the cyclization of 3-(4-fluorophenyl)propanoic acid. This transformation is typically promoted by a strong acid catalyst.
Approaches to Substituted Indanone Scaffolds
The synthesis of substituted indanone scaffolds, including fluorinated analogs, can be achieved through various synthetic strategies. The intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides is a widely used method. nih.gov This approach involves the conversion of a suitable substituted phenylpropanoic acid to its corresponding acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride to yield the indanone. nih.gov
Another powerful technique for constructing indanone frameworks is the Nazarov cyclization. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the indanone. nih.gov This method has been successfully applied to the synthesis of various substituted indanones, including those bearing fluorine atoms. nih.gov
Furthermore, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides an alternative route to indanones. This method offers a way to construct the indanone ring system under milder conditions compared to traditional Friedel-Crafts reactions.
Intramolecular Cyclization Strategies for Indane Systems
The formation of the indane ring system is a critical step in the synthesis of 6-fluoro-1-indanone and its analogs. Intramolecular Friedel-Crafts reactions are a cornerstone of this process. For instance, the cyclization of 3-(4-fluorophenyl)propanoic acid or its acid chloride derivative is a direct route to 6-fluoro-1-indanone. The choice of cyclization agent is crucial for the success of this reaction. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly employed for the cyclization of the carboxylic acid, while Lewis acids such as aluminum chloride are used for the cyclization of the acid chloride. nih.gov
The efficiency and regioselectivity of the cyclization can be influenced by the nature and position of substituents on the aromatic ring. In the case of 3-(4-fluorophenyl)propanoic acid, cyclization predominantly yields the desired 6-fluoro-1-indanone due to the directing effects of the fluorine atom.
Reduction Chemistry for Indanone to Indanol Conversion
The final step in the synthesis of this compound is the reduction of the carbonyl group of 6-fluoro-1-indanone. This transformation can be accomplished using several established methods, including catalytic hydrogenation and the use of chemical reducing agents.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely employed method for the reduction of ketones to alcohols. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent under controlled temperature and pressure.
For the reduction of 1-indanone (B140024), silica-supported copper catalysts have shown high selectivity towards the formation of 1-indanol (B147123). researchgate.net In one study, a Cu/SiO2 catalyst achieved a 99.5% conversion of 1-indanone with a 97.1% yield of 1-indanol after 8 hours at 363 K and 10 bar of hydrogen pressure. researchgate.net While specific data for the catalytic hydrogenation of 6-fluoro-1-indanone is not extensively detailed in the provided search results, the general principles of ketone hydrogenation are applicable. Asymmetric hydrogenation using chiral ruthenium catalysts, such as those with BINAP or DPEN ligands, has been successfully used for the enantioselective reduction of ketones, including 1-indanone, to produce chiral alcohols with high enantiomeric excess. nih.govwikipedia.org This approach is particularly valuable for the synthesis of enantiomerically pure this compound.
Table 1: Catalytic Hydrogenation of Indanone Derivatives
| Substrate | Catalyst | Conditions | Product | Yield | Enantiomeric Excess | Reference |
| 1-Indanone | Cu/SiO2 | 363 K, 10 bar H2, cyclohexane | 1-Indanol | 97.1% | N/A | researchgate.net |
| 1-Indanone | Ru(OTf)(S,S)-TsDpen | 50 °C, 17 atm H2, CH3OH | (S)-1-Indanol | Quantitative | 98% ee | nih.gov |
| 4-Chromanone | Ru(OTf)(S,S)-TsDpen | 50 °C, 17 atm H2, CH3OH | (S)-4-Chromanol | Quantitative | 98% ee | nih.gov |
Reductive Agent Applications (e.g., sodium borohydride (B1222165), lithium aluminum hydride)
Chemical reducing agents offer a convenient alternative to catalytic hydrogenation for the conversion of indanones to indanols.
Sodium Borohydride (NaBH4)
Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. wikipedia.org It is known for its compatibility with protic solvents like methanol (B129727) and ethanol. The reduction of a ketone with NaBH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon. wikipedia.orgup.ac.za While specific reaction conditions and yields for the reduction of 6-fluoro-1-indanone with NaBH4 are not explicitly detailed in the provided results, the general procedure involves dissolving the ketone in a suitable solvent and adding NaBH4 at a controlled temperature, often ranging from 0 °C to room temperature. up.ac.zalibretexts.org The reaction is typically followed by a workup with water or a dilute acid to protonate the resulting alkoxide and yield the alcohol. libretexts.org The chemoselectivity of NaBH4 allows for the reduction of the ketone group in the presence of less reactive functional groups. rsc.org
Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups, including esters and carboxylic acids. ni.ac.rsni.ac.rs For the reduction of ketones to alcohols, LiAlH4 is highly effective. ni.ac.rs The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH4 with protic solvents, including water. acs.org The procedure generally involves adding the ketone solution to a suspension of LiAlH4 in the chosen solvent, followed by a careful workup procedure to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate. acs.org Given its high reactivity, LiAlH4 is expected to efficiently reduce 6-fluoro-1-indanone to this compound.
Table 2: General Conditions for Ketone Reduction with Hydride Reagents
| Reagent | Typical Solvents | Typical Temperatures | Workup | Key Characteristics |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0 °C to Room Temperature | Aqueous | Mild, selective for aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF (anhydrous) | 0 °C to Reflux | Careful addition of water and/or acid | Powerful, reduces a wide range of functional groups |
Stereoselective Synthesis of Enantiopure this compound
The creation of a single enantiomer of this compound from racemic or prochiral precursors is paramount. The following sections explore various methods that leverage catalysts, chiral auxiliaries, and enzymes to control the stereochemical outcome of the synthesis.
Asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR) represents a powerful and efficient strategy for converting a racemic ketone into a single, enantiomerically pure alcohol. wikipedia.orgthieme-connect.de This process is particularly effective for ketones with a chiral center adjacent to the carbonyl group, such as the precursor to the target compound, 6-fluoro-2,3-dihydro-1H-inden-1-one.
In a typical DKR process, the two enantiomers of the starting ketone are continuously interconverted under the reaction conditions. wikipedia.org A chiral catalyst then selectively reduces one of the enantiomers much faster than the other. This selective reduction shifts the equilibrium, ultimately transforming nearly 100% of the racemic starting material into a single diastereomer of the product alcohol. wikipedia.org
Research on analogous structures, such as N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones, has demonstrated the efficacy of this approach. nih.gov In these systems, a ruthenium(II) catalyst, specifically Ts-DENEB, is used in combination with a formic acid/triethylamine mixture as the hydrogen source. nih.gov This system facilitates the ATH/DKR of the α-fluoro ketone, producing the corresponding cis-fluoro alcohol with high yields (70–96%), excellent diastereomeric ratios (up to 99:1), and high enantiomeric excess (up to >99% ee). nih.gov The choice of catalyst is critical, as different chiral ligands can lead to varying levels of conversion and stereoselectivity.
Table 1: Catalyst Screening for ATH/DKR of an Analogous α-Fluoro Ketone
| Catalyst | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ru-Ts-DENEB | >99 | 98:2 | >99 | nih.gov |
| Ru-Ts-CYDN | >99 | 94:6 | 98 | nih.gov |
| Rh-Ts-DENEB | >99 | 1:99 | >99 (trans) | nih.gov |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved, yielding the enantiopure product. sigmaaldrich.com This strategy ensures that the new stereocenter is formed with a high degree of control.
In the context of synthesizing chiral indanols or their derivatives, a chiral auxiliary could be attached to the precursor molecule. For instance, methods developed for the synthesis of chiral amines using Ellman's sulfinamide demonstrate the power of this approach, which could be conceptually adapted. sigmaaldrich.comnih.gov
Furthermore, the ligands attached to metal catalysts play a direct role in inducing chirality. As seen in the ATH/DKR section, ligands like Ts-DENEB create a specific chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the carbonyl group. nih.gov The steric and electronic properties of the ligand are designed to favor the transition state leading to one specific enantiomer, thereby achieving high enantioselectivity. wikipedia.org The BINAP ligand is another well-known example used in various asymmetric hydrogenations. wikipedia.org
Enzymatic kinetic resolution (EKR) is a highly selective method for separating enantiomers of a racemic mixture. researchgate.net This technique utilizes enzymes, most commonly lipases, which exhibit a high degree of stereoselectivity in their catalytic activity. researchgate.net For resolving a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be employed. researchgate.net
The process typically involves the enantioselective acylation of the racemic alcohol using an acyl donor like vinyl acetate (B1210297). The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). This results in a mixture containing one enantiomer as an ester and the other, slower-reacting enantiomer as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic techniques, providing access to both enantiomers in high purity. This method is widely applied for the resolution of various secondary alcohols. researchgate.net
Table 2: Principle of Enzyme-Catalyzed Kinetic Resolution
| Starting Material | Enzyme | Acyl Donor | Products after ~50% Conversion | Reference Principle |
|---|---|---|---|---|
| (R/S)-6-fluoro-2,3-dihydro-1H-inden-1-ol | Lipase (e.g., CAL-B) | Vinyl Acetate | (R)-6-fluoro-2,3-dihydro-1H-inden-1-yl acetate + (S)-6-fluoro-2,3-dihydro-1H-inden-1-ol | researchgate.net |
The use of chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), is a robust and widely adopted method for the asymmetric synthesis of chiral amines. sigmaaldrich.comnih.gov While this pathway directly produces a chiral amine rather than an alcohol, it is a key strategy for creating chiral centers in analogous indane systems and warrants discussion.
The synthesis begins with the condensation of a ketone, such as 6-fluoro-2,3-dihydro-1H-inden-1-one, with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide). sigmaaldrich.com This reaction forms a tert-butanesulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group for the subsequent nucleophilic addition to the C=N double bond. sigmaaldrich.com For example, reduction of the imine with a hydride reagent proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. Finally, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions to afford the desired primary chiral amine with high enantiomeric purity. sigmaaldrich.com This method provides a reliable route to enantiopure amino-indanes, which are valuable building blocks in their own right. sigmaaldrich.comnih.gov
A multi-step, yet highly controlled, approach to enantiopure cyclic alcohols involves an initial enantioselective carbon-carbon bond formation followed by a ring-closing reaction. One such strategy is the use of enantioselective allylboration.
This hypothetical pathway would start with a suitably functionalized aromatic precursor, for instance, 4-fluoro-2-halobenzaldehyde. This aldehyde would undergo an enantioselective allylboration reaction using a chiral allylborane reagent. These reagents, developed by researchers like Brown and Roush, are highly effective at creating chiral homoallylic alcohols with predictable stereochemistry and high enantiomeric excess.
The resulting chiral alcohol, which now contains the correct stereocenter for the final product, would then be subjected to an intramolecular cyclization to form the five-membered ring of the indanol system. A palladium-catalyzed Heck reaction, for example, could be used to couple the aryl halide with the alkene moiety, thereby constructing the 2,3-dihydro-1H-indene skeleton and yielding the target enantiopure this compound.
Novel Synthetic Pathways and One-Pot Multi-Reaction Methods
To enhance synthetic efficiency, reduce waste, and simplify purification processes, chemists are increasingly developing one-pot, multi-reaction procedures. mdpi.com These methods combine several transformations into a single operational sequence without isolating intermediates. mdpi.com
For the synthesis of indanol frameworks and related heterocycles, several one-pot strategies have been reported that could be conceptually adapted. For example, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles, which achieves moderate to good yields (55%-72%) by combining cyclization and other steps in a single pot. mdpi.comnih.gov Another powerful example is the one-pot synthesis of 1-alkoxyindoles, which involves four consecutive reactions: nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation, to generate complex products from simple starting materials. mdpi.com
Applying this logic to this compound, one could envision a one-pot process starting from a precursor like 2-bromo-1-(2-(4-fluorophenyl)acetyl)benzene. A sequence involving an intramolecular cyclization followed by an asymmetric reduction, all performed in a single reaction vessel, could provide a highly efficient route to the target molecule. Such methods are at the forefront of modern synthetic chemistry, offering significant advantages in terms of time, resources, and environmental impact.
Copper-Catalyzed Annulation-Cyanotrifluoromethylation
A novel and efficient method for constructing the indanone framework involves a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgfrontiersin.orgnih.govnih.gov This process utilizes Togni's reagent as both a radical initiator and a source of the trifluoromethyl (CF3) group, along with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. frontiersin.orgfrontiersin.orgnih.gov The reaction is catalyzed by the cost-effective copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) and employs 1,10-phenanthroline (B135089) as a ligand. frontiersin.orgfrontiersin.orgnih.gov
This methodology leads to the formation of trifluoromethylated 1-indanones, often with an all-carbon quaternary center, in good yields. frontiersin.orgfrontiersin.orgnih.gov A key feature of this reaction is its proposed mechanism, which proceeds through a radical-triggered addition, followed by a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade. frontiersin.orgfrontiersin.orgnih.gov In some instances, the reaction demonstrates complete stereoselectivity, exclusively yielding the E-isomer. frontiersin.orgfrontiersin.orgnih.gov The resulting trifluoromethylated indanone can then be reduced to the corresponding 2,3-dihydro-1H-inden-1-ol. For example, the reduction of a similar indanone derivative to a 2,3-dihydro-1H-inden-1-ol has been achieved with a 51% yield using a combination of sodium borohydride (NaBH4) and iodine (I2). frontiersin.orgnih.gov
Table 1: Copper-Catalyzed Annulation-Cyanotrifluoromethylation of 1,6-Enynes
| Catalyst | Reagents | Ligand | Key Features |
| Cu(OTf)2 | Togni's reagent, TMSCN | 1,10-phenanthroline | Direct construction of trifluoromethylated 1-indanones, good yields, formation of all-carbon quaternary centers. frontiersin.orgfrontiersin.orgnih.gov |
Benzene (B151609)/Phenol Alkylation Reactions for Indanone Formation
The formation of the indanone ring system is frequently achieved through intramolecular Friedel-Crafts reactions. researchgate.netd-nb.info These reactions typically involve the cyclization of 3-arylpropionic acids or their derivatives. researchgate.net For instance, the cyclization of 3-arylpropionic acids can be catalyzed by agents like terbium(III) trifluoromethanesulfonate (Tb(OTf)3). researchgate.net
Another established approach is the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). d-nb.info The regioselectivity of this reaction can be controlled by the concentration of phosphorus pentoxide (P2O5) in the PPA. d-nb.info High P2O5 content tends to favor the formation of indanones where an electron-donating group on the aromatic ring is ortho or para to the carbonyl group. Conversely, lower P2O5 concentrations favor the meta-substituted isomer. d-nb.info This method's primary advantage lies in its use of readily available and simple starting materials. d-nb.info
Rhodium-catalyzed reactions also provide a pathway to indanones. The rhodium-catalyzed reaction of alkynes with arylboroxines under a carbon monoxide (CO) atmosphere can produce indanones. iyte.edu.tr The yields of these reactions are influenced by the electronic nature of the substituents on the arylboroxine and the alkyne. iyte.edu.tr
Table 2: Selected Benzene/Phenol Alkylation and Related Reactions for Indanone Synthesis
| Reaction Type | Catalyst/Reagent | Key Features |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), Tb(OTf)3 | Cyclization of 3-arylpropionic acids; regioselectivity can be controlled with PPA. researchgate.netd-nb.info |
| Rhodium-Catalyzed Carbonylative Arylation | Rhodium catalyst, arylboroxines, CO | Yields are dependent on electronic properties of substrates. iyte.edu.tr |
Radical Processes in Indanone Synthesis
Radical processes offer an alternative and powerful route to indanone synthesis. As mentioned previously, the copper-catalyzed reaction of 1,6-enynes involves a radical-triggered cascade. frontiersin.orgfrontiersin.orgnih.gov The mechanism is initiated by the generation of a radical which then participates in an addition and cyclization sequence to form the indanone ring. frontiersin.orgfrontiersin.org This highlights the utility of radical chemistry in constructing complex cyclic systems from simple acyclic precursors.
Functional Group Tolerance and Chemoselectivity in Synthesis
Achieving high levels of functional group tolerance and chemoselectivity is a significant challenge in chemical synthesis. nih.gov In the context of synthesizing this compound and its analogs, the choice of synthetic method is critical to avoid unwanted side reactions with other functional groups present in the molecule.
The copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been noted for its wide functional group compatibility, making it a robust method for building the 1-indanone framework. frontiersin.orgfrontiersin.orgnih.gov This tolerance is crucial when dealing with substrates that contain sensitive functional groups.
Similarly, the development of chemoselective strategies in Friedel-Crafts type reactions is essential. The ability to control regioselectivity in PPA-mediated syntheses by adjusting the acid concentration is a prime example of achieving chemoselectivity. d-nb.info This control allows for the targeted synthesis of specific isomers, which is often a critical aspect of synthesizing biologically active molecules or advanced intermediates. The ongoing development of new catalytic systems and reaction conditions continues to expand the chemist's ability to perform selective transformations on complex molecules. nih.gov
Reactions at the Hydroxyl Group
The secondary alcohol at the C1 position is a primary site for functionalization, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group of this compound readily undergoes esterification with various acylating agents. This reaction is typically carried out using carboxylic acids (with an acid catalyst like sulfuric acid or p-toluenesulfonic acid), acid chlorides, or acid anhydrides in the presence of a base. These reactions lead to the formation of the corresponding esters, which can significantly alter the lipophilicity and pharmacokinetic properties of the parent molecule. A similar strategy has been documented for the esterification of related fluorinated benzopyran derivatives, where alcohols are reacted under catalytic conditions to produce the desired esters. google.com
Etherification provides another route to modify the C1-hydroxyl group. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. This allows for the introduction of a wide array of alkyl or aryl groups, creating a library of ether derivatives.
These reactions are fundamental in medicinal chemistry for probing the steric and electronic requirements of a biological target.
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one. This transformation is a key step in the synthesis of many indane-based compounds, as the resulting ketone is a versatile intermediate for further modifications, such as nucleophilic additions or condensations. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups.
| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions |
| Pyridinium chlorochromate | PCC | Dichloromethane (DCM), room temperature |
| Dess-Martin periodinane | DMP | Dichloromethane (DCM), room temperature |
| Oxalyl chloride, DMSO, triethylamine | Swern Oxidation | Dichloromethane (DCM), low temperature (-78 °C) |
| Sodium hypochlorite, TEMPO | TEMPO-mediated oxidation | Biphasic system (e.g., DCM/water), room temperature |
The resulting 6-fluoro-1-indanone serves as a precursor for introducing new substituents or for building more complex heterocyclic systems. acs.org
Ring System Modifications and Functionalization
Beyond the hydroxyl group, the indane scaffold itself can be modified to introduce further diversity.
The aromatic ring of the 6-fluoroindanol core is susceptible to electrophilic aromatic substitution. The fluorine atom at the C6 position is a deactivating but ortho-, para-directing group. The fused aliphatic ring also directs incoming electrophiles. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the C5 and C7 positions. For instance, nitration would likely yield 6-fluoro-5-nitro-2,3-dihydro-1H-inden-1-ol and 6-fluoro-7-nitro-2,3-dihydro-1H-inden-1-ol. Such modifications to the aromatic core are critical for modulating the electronic properties and biological activity of the molecule.
Annulation, or ring-forming, reactions are powerful strategies for constructing polycyclic molecules. rsc.org The indane scaffold is a common starting point for the synthesis of fused heterocycles. rsc.orgmit.edu Derivatives of this compound can be used to build complex systems. For example, the ketone derivative, 6-fluoro-1-indanone, can react with hydrazines to form fused pyrazoles or with hydroxylamine (B1172632) to form fused isoxazoles. These annulation strategies significantly expand the chemical space accessible from the indane core, leading to the creation of novel tri- and tetracyclic compounds with potential applications in materials science and medicinal chemistry. rsc.orgnih.gov
The development of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships. researchgate.net The chemical handles on this compound make it an ideal scaffold for such libraries. By employing the reactions described—esterification and etherification at the C1-hydroxyl, oxidation to the ketone followed by subsequent reactions, and electrophilic substitution on the aromatic ring—a large and diverse set of analogues can be generated. Parallel synthesis techniques can be used to efficiently create these libraries from readily available starting materials, facilitating the identification of potent and selective compounds for various biological targets. nih.gov
Concerted SNAr Reactions of Fluoroarenes in Derivative Synthesis
The synthesis of derivatives from fluoroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among the array of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) stands out for its utility in forming carbon-heteroatom and carbon-carbon bonds. Traditionally, SNAr reactions were understood to proceed via a two-step addition-elimination mechanism, which necessitates the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. nih.govresearchgate.net However, recent advancements in physical organic chemistry, employing kinetic isotope effect studies and computational analysis, have revealed that many SNAr reactions, particularly those involving fluoroarenes, proceed through a concerted mechanism. nih.govnih.gov
This concerted SNAr pathway is of particular relevance for the derivatization of compounds like this compound. The fluorine substituent on this molecule is not activated by strongly electron-withdrawing groups, making the classical two-step SNAr pathway less favorable. In a concerted mechanism, the attack of the nucleophile and the departure of the fluoride (B91410) leaving group occur in a single transition state, avoiding the formation of a high-energy Meisenheimer intermediate. nih.govacs.org This pathway is therefore more accessible for less activated aryl fluorides. researchgate.netacs.org
While specific research detailing the concerted SNAr reactions of this compound is not extensively documented in the reviewed literature, the principles of this reaction type, as demonstrated with other fluoroarenes, can be extrapolated to understand its potential for creating a diverse range of derivatives.
Research Findings from Analogous Systems:
Studies on a variety of fluoroarenes have demonstrated the versatility of concerted SNAr reactions. For instance, the use of an organic superbase, t-Bu-P4, has been shown to efficiently catalyze the concerted SNAr reactions of aryl fluorides with a broad scope of nucleophiles, irrespective of the electronic nature of the aromatic ring. acs.org This catalytic system operates through the dual activation of both the aryl fluoride and the anionic nucleophile. acs.org
The reaction scope extends to various heteroatom nucleophiles. Etherification has been successfully achieved with primary, secondary, and tertiary alcohols. acs.org Amination reactions have also been demonstrated with a range of nitrogen nucleophiles. acs.org
It is important to note that the reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the SNAr reactions of 6-halopurines, the reactivity order of the halogens was found to be F > Br > Cl > I with butylamine (B146782) in acetonitrile, but this order changed with other nucleophiles and conditions. researchgate.net
The following table illustrates the types of derivatives that could potentially be synthesized from this compound based on the successful application of concerted SNAr reactions on analogous fluoroaromatic compounds. The specific reaction conditions and yields are hypothetical and based on published data for other substrates. acs.orgnih.govnih.gov
Interactive Data Table: Potential Derivatives of this compound via Concerted SNAr
| Nucleophile | Potential Derivative Structure | Derivative Class | Reference Example Reaction Conditions |
| Methanol | 6-Methoxy-2,3-dihydro-1H-inden-1-ol | Ether | K₂CO₃, DMF, 60 °C nih.gov |
| Phenol | 6-Phenoxy-2,3-dihydro-1H-inden-1-ol | Ether | K₂CO₃, DMF, 60 °C nih.gov |
| Morpholine | 6-Morpholino-2,3-dihydro-1H-inden-1-ol | Amine | K₂CO₃, DMF, 60 °C nih.gov |
| Aniline | 6-(Phenylamino)-2,3-dihydro-1H-inden-1-ol | Amine | t-Bu-P4, Toluene, 120 °C acs.org |
| Thiophenol | 6-(Phenylthio)-2,3-dihydro-1H-inden-1-ol | Thioether | K₂CO₃, DMF, 60 °C nih.gov |
The hydroxyl group in this compound could potentially compete as a nucleophile or require protection depending on the reaction conditions and the nucleophile used. However, the demonstrated functional group tolerance in some catalytic systems for concerted SNAr suggests that direct derivatization may be feasible. acs.org
Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 6-Fluoro-2,3-dihydro-1H-inden-1-ol, ¹H and ¹³C NMR are the primary methods for structural elucidation.
In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected. The aromatic protons on the fluoro-substituted benzene (B151609) ring would appear in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons of the five-membered ring, including the hydroxyl proton, the proton on the carbon bearing the hydroxyl group (C1), and the methylene (B1212753) protons at C2 and C3, would each exhibit characteristic signals.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
The molecular formula for this compound is C₉H₉FO, resulting in a monoisotopic mass of 152.0637 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. Predicted mass spectrometry data for various adducts of (1S)-6-fluoro-2,3-dihydro-1h-inden-1-ol are available and provide expected m/z values that would be observed in an experimental setting. uni.lu
Table 1: Predicted Mass Spectrometry Data for (1S)-6-fluoro-2,3-dihydro-1h-inden-1-ol Adducts uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 153.07102 |
| [M+Na]⁺ | 175.05296 |
| [M-H]⁻ | 151.05646 |
| [M+NH₄]⁺ | 170.09756 |
| [M+K]⁺ | 191.02690 |
| [M+H-H₂O]⁺ | 135.06100 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-F stretching vibration would likely produce a strong absorption band in the 1000-1400 cm⁻¹ region. While a specific experimental IR spectrum for this compound is not available, the spectrum of the related compound 1-indanol (B147123) shows characteristic absorptions for the hydroxyl and hydrocarbon portions of the molecule. nist.govchemicalbook.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. This technique would confirm the connectivity of the atoms, the planarity of the aromatic ring, the conformation of the five-membered ring, and the relative and absolute stereochemistry at the C1 chiral center. However, no published X-ray crystallographic data for this compound were found in the conducted searches.
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GLC)
Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers, (R)- and (S)-6-fluoro-2,3-dihydro-1H-inden-1-ol. Chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC) with a chiral stationary phase, is the primary method for separating and quantifying these enantiomers.
This technique is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a sample. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. No specific methods for the chiral separation of this compound have been detailed in the available literature.
Optical Rotation Measurements for Chiral Compound Characterization
Optical rotation is a characteristic property of chiral compounds. When plane-polarized light is passed through a solution of a chiral substance, the plane of polarization is rotated. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value that is dependent on the compound, solvent, concentration, path length, and the wavelength of the light used.
The enantiomers of this compound would rotate plane-polarized light to an equal extent but in opposite directions. For example, the (S)-enantiomer might exhibit a positive (dextrorotatory) rotation, while the (R)-enantiomer would show a negative (levorotatory) rotation of the same magnitude under identical conditions. Experimental values for the specific rotation of this compound are not present in the searched literature.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution.
By comparing the experimental VCD spectrum of a chiral compound to the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be determined. This method is particularly useful when X-ray crystallography is not feasible. There is no available VCD data for this compound in the public domain.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the detailed stereochemical characterization of the chemical compound this compound. Specifically, in-depth studies utilizing Nuclear Overhauser Effect (NOE) NMR spectroscopy and Karplus equation analysis to definitively establish the configuration of its stereoisomers appear to be absent from publicly accessible research databases.
While the principles of NOE-NMR and the Karplus equation are fundamental techniques in the structural elucidation of organic molecules, their specific application to this compound has not been detailed in retrievable scientific papers. Such analyses are crucial for unambiguously determining the through-space proximity of atoms and the dihedral angles between vicinal protons, which in turn allows for the assignment of relative stereochemistry (cis/trans isomerism) in cyclic systems like the indanol core.
Searches for synthetic procedures and general spectroscopic data for this compound and related substituted indanols have also failed to yield the specific experimental data required for a thorough discussion of its stereochemical properties. This includes the absence of published NOESY (Nuclear Overhauser Effect Spectroscopy) datasets, which would provide the necessary correlation peaks to infer spatial relationships, and the lack of reported proton-proton coupling constants (J-values) that could be used in conjunction with the Karplus equation to estimate torsional angles.
Consequently, a detailed, evidence-based article focusing solely on the "" for this compound, as per the specified outline, cannot be generated at this time due to the unavailability of the primary research findings. The scientific community has yet to publish the specific investigations that would provide the necessary data for such an analysis.
Computational Chemistry and Modeling of 6 Fluoro 2,3 Dihydro 1h Inden 1 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
For 6-Fluoro-2,3-dihydro-1H-inden-1-ol, docking simulations would be employed to explore its potential interactions with various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov
For example, a docking study might investigate the binding of this compound to the active site of an enzyme like Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy. nih.gov The simulation would predict whether the compound fits within the binding pocket and identify which amino acid residues it interacts with. The hydroxyl group of the indanol could act as a hydrogen bond donor or acceptor, while the fluorinated benzene (B151609) ring could engage in hydrophobic or halogen-bond interactions. Studies on other inhibitors have successfully used docking to identify critical interactions with residues like ARG118, ASP151, and GLU119. semanticscholar.org
Table 2: Illustrative Molecular Docking Results Note: This table presents a hypothetical example of docking results for this compound with a protein target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Enzyme X (e.g., a Kinase) | -7.8 | ASP86, LYS20, PHE80 | Hydrogen bond with ASP86 (via -OH group); Hydrophobic interaction with PHE80 (via benzene ring) |
| Receptor Y (e.g., a GPCR) | -6.5 | SER120, TRP150, VAL110 | Hydrogen bond with SER120 (via -OH group); π-π stacking with TRP150 (via benzene ring) |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. ej-chem.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. semanticscholar.org
To build a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents on the indanol scaffold would be required, along with their experimentally measured biological activities (e.g., IC50 values). Molecular descriptors—numerical values that characterize the chemical properties of a molecule (e.g., steric, electronic, topological)—are then calculated for each compound.
Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that links the descriptors to the activity. researchgate.net The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). semanticscholar.orgresearchgate.net A robust model can then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates.
Table 3: Example of a 2D-QSAR Model Equation Note: This table provides a generic example of a QSAR model to illustrate the concept.
| Model Type | Equation | Statistical Parameters |
|---|---|---|
| Multiple Linear Regression (MLR) | pIC50 = 0.45(LogP) - 0.82(Molecular Weight) + 1.2*(Dipole) + 3.1 | r² = 0.89, q² = 0.79 |
Retrospective Analysis of Scaffold Diversity and Lead-Likeness
In drug discovery, the molecular scaffold is the core structure of a molecule that positions the functional groups in three-dimensional space. cam.ac.uk Scaffold diversity is crucial for exploring new chemical space and identifying novel biological activities. "Lead-likeness" refers to a set of physicochemical properties (e.g., molecular weight, lipophilicity) that make a compound a good starting point for optimization into a drug candidate. whiterose.ac.uk Compounds with a higher fraction of sp³-hybridized carbon atoms, which impart greater three-dimensionality, are often considered better leads. whiterose.ac.uk
A retrospective analysis of the 2,3-dihydro-1H-inden-1-ol scaffold would involve evaluating its prevalence in known bioactive compound libraries and assessing its "lead-like" characteristics. The indanol scaffold is attractive because it is a rigid, three-dimensional structure containing both aromatic and aliphatic portions. This combination allows for the precise spatial arrangement of substituents to interact with biological targets.
This analysis helps medicinal chemists understand the utility of the scaffold and provides a strategic framework for designing new libraries of compounds. nih.gov By systematically modifying the indanol core, it is possible to generate a diverse set of molecules with the potential to become high-quality leads for drug development programs. cam.ac.uk The fluorine atom in this compound further enhances its utility, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Applications in Medicinal Chemistry and Drug Discovery Scaffolds
Role as a Chiral Scaffold in Drug Design
The inherent chirality of 6-Fluoro-2,3-dihydro-1h-inden-1-ol makes it a significant chiral scaffold in drug design. Chiral molecules are crucial in pharmacology as different enantiomers of a drug can exhibit vastly different biological activities. The use of enantiomerically pure starting materials like chiral indanols is a key strategy in asymmetric synthesis to produce single-enantiomer drugs, avoiding the complications of racemic mixtures.
Chiral alcohols such as this compound are pivotal intermediates for the synthesis of complex, enantiomerically pure pharmaceuticals. nih.gov The synthesis of these chiral intermediates often begins with the asymmetric reduction of the corresponding prochiral ketone, 6-fluoro-1-indanone (B73319). Biocatalytic processes, employing microorganisms or isolated enzymes like ketoreductases, are increasingly used for this transformation due to their high enantioselectivity under mild conditions. nih.gov These enzymatic strategies provide access to optically pure chiral alcohols that serve as foundational building blocks for a variety of drug classes, including agents for treating cancer, viral infections, and neurodegenerative diseases. nih.gov The resulting chiral indanol can then be further functionalized to create a diverse range of bioactive molecules.
The chiral nature of this compound and its derivatives is valuable in asymmetric transformations, where a chiral catalyst or substrate is used to induce stereoselectivity. nih.gov While proline-catalyzed aldol (B89426) reactions exemplify how a small chiral molecule can create specific stereogenic centers, chiral alcohols like 6-fluoro-1-indanol can be used as starting materials in syntheses where the existing stereocenter directs the formation of new ones. youtube.com The development of catalytic asymmetric methods is highly sought after for synthesizing structurally diverse chiral compounds, such as nitrogen-containing heterocycles, which are prominent motifs in many drugs. researchgate.net The principles of asymmetric catalysis, whether through organocatalysis, biocatalysis, or metal-based catalysts, are fundamental to creating enantiopure drugs from chiral building blocks like fluorinated indanols. nih.govmdpi.com
Development of Indanol-Based Chemical Libraries
The generation of chemical libraries around a common scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
The 6-fluoro-1-indanol framework is an ideal scaffold for creating libraries of chemical analogs. Through techniques like diversity-oriented synthesis, chemists can systematically modify the scaffold at various positions to produce a large number of structurally related compounds. mdpi.com For example, the hydroxyl group can be converted into other functional groups (esters, ethers, amines), and further substitutions can be made on the aromatic ring. Screening these libraries against biological targets can rapidly identify hit compounds and provide insights into the structural requirements for activity. The development of efficient synthetic methods that allow for rapid access to diverse series of compounds based on a central scaffold is crucial for the success of such library-based drug discovery efforts. mdpi.com
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules into a single hybrid compound. rsc.orgnih.gov This approach aims to create new molecules with enhanced affinity, improved efficacy, or a dual mode of action. rsc.orgnih.gov The 6-fluoro-1-indanol scaffold can be incorporated into such hybrids. For instance, it could be combined with other heterocyclic systems known for their biological activity, such as pyrazole (B372694) or quinoline (B57606) moieties, to generate novel compounds. researchgate.net This strategy has been successfully used to develop new anticancer, anti-infective, and neuroactive agents by combining the beneficial properties of the parent molecules into one entity. rsc.orgnih.gov
Exploration in Specific Therapeutic Areas
Derivatives of the indanone and indazole scaffold, which are structurally related to 6-fluoro-1-indanol, have shown promise in several therapeutic areas, highlighting the potential of this chemical class.
Notably, research into indazole derivatives has yielded compounds with significant anti-cancer properties. One study synthesized a series of indazole derivatives and found that compound 2f displayed potent growth inhibitory activity against several cancer cell lines. rsc.orgnih.govnih.gov It inhibited proliferation, migration, and invasion of breast cancer cells and induced apoptosis. rsc.orgnih.govnih.gov In a mouse tumor model, compound 2f suppressed tumor growth without significant side effects. nih.govnih.gov
Table 1: In Vitro Antiproliferative Activity of Indazole Derivative 2f
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 |
| HCT116 | Colon Cancer | 0.46 |
| PC-3 | Prostate Cancer | 0.75 |
Source: Data derived from studies on indazole derivatives as anti-cancer agents. nih.govnih.gov
Furthermore, compounds with structural similarities have been investigated for neuroprotective effects. For example, 6-paradol, which possesses anti-inflammatory properties, has shown neuroprotective effects in models of cerebral ischemia and has been studied in the context of neurodegenerative diseases like multiple sclerosis. nih.govnih.gov While not a direct derivative, the activity of such compounds underscores the potential of related phenolic and heterocyclic structures in the development of treatments for central nervous system disorders. The exploration of fluorinated indanol derivatives in these and other areas, such as antiviral applications, remains an active field of research. nih.govnih.gov
Antimicrobial and Antitubercular Agents
While direct studies focusing exclusively on the antimicrobial or antitubercular properties of this compound are not extensively documented in the reviewed literature, the broader indane and fluorinated heterocyclic scaffolds are subjects of interest in antiviral research. For instance, precursors like 4-bromo-6-fluoro-indan-1-one are used to synthesize complex molecules that inhibit enzymes such as tankyrase. google.com Inhibition of tankyrase has been suggested to have potential utility against DNA viruses like Epstein-Barr Virus (EBV) and Herpes Simplex Virus (HSV). google.com This indicates a potential, albeit indirect, role for fluorinated indane structures in the development of antiviral agents, though specific research into their antibacterial or antitubercular efficacy remains a field for future exploration.
Anti-inflammatory Agents
The 6-fluoro-indan scaffold has been more explicitly investigated for its potential in creating anti-inflammatory and analgesic agents. Research has shown that the introduction of a halogen, such as fluorine, to the indan (B1671822) ring can enhance anti-inflammatory potency. researchgate.net
Derivatives like 6-fluoroindan-1-acetic acid have been synthesized and evaluated for their analgesic and anti-inflammatory effects. researchgate.net In studies using animal models, these compounds have demonstrated significant inhibition of pain responses, comparable to established anti-inflammatory drugs like indomethacin. researchgate.net Furthermore, patent literature highlights the use of this compound and its ketone precursor, 6-fluoro-indan-1-one, as key intermediates in the synthesis of compounds aimed at treating inflammatory pain and a wide spectrum of immune-mediated and inflammatory diseases, including psoriasis, asthma, and dermatitis. epo.orggoogle.com
Neurological Modulators (e.g., AMPA Receptor Potentiators, CNS Penetrant Modulators)
The application of the 6-fluoro-indan structure is particularly prominent in the field of neuroscience, where it serves as a core component for various neurological modulators. Its derivatives have been designed to target several critical central nervous system (CNS) receptors.
A notable example is the development of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a potent and selective positive allosteric modulator of the AMPA receptor. google.comgoogle.com This compound, built upon the fluoro-indan framework, was specifically optimized to improve brain penetration. In preclinical studies, it enhanced synaptic transmission and successfully reversed cognitive deficits in animal models of cognitive impairment, suggesting its potential as a treatment for conditions like schizophrenia. google.comgoogle.com
Beyond AMPA receptors, this scaffold has been utilized to create:
Serotonin (B10506) Receptor Modulators: this compound and its corresponding ketone are listed as intermediates in the synthesis of novel serotonin receptor modulators, which are fundamental targets for treating a variety of psychiatric disorders.
Alpha 2 Adrenergic Agonists: Derivatives such as 1-(2-Fluoro-ethyl)-3-(6-fluoro-indan-1-yl)-urea have been developed as alpha 2 adrenergic receptor agonists, which are useful for alleviating chronic pain, neuropathic pain, and muscle spasticity. google.com
Agents for Neurodegenerative Diseases: Carboxylic acid-containing indanyl compounds, synthesized from precursors like 5-bromo-6-fluoro-indan-1-one, are being investigated for the treatment of neurodegenerative diseases. google.com
CFTR Modulators (Potentiators and Inhibitors)
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs that target the defective CFTR protein responsible for cystic fibrosis. These therapies are categorized mainly as "potentiators," which hold the CFTR channel gate open, and "correctors," which help the protein fold into its correct shape. Highly effective modulator therapies have transformed the treatment landscape for many individuals with cystic fibrosis.
However, based on a review of the available scientific literature, the this compound scaffold has not been specifically reported as a framework for the development of CFTR modulators. While the indane structure is versatile, its application in this particular therapeutic area is not documented.
Anticancer and Antiviral Research (HCV, HIF inhibitors)
The 6-fluoro-indan-1-one core structure serves as a valuable starting material in the synthesis of molecules investigated for anticancer and antiviral properties.
Anticancer Research: A significant application is in the creation of tankyrase inhibitors. google.com Tankyrase is an enzyme involved in cellular processes like Wnt/β-catenin signaling and telomere maintenance, which are often dysregulated in cancer. google.com Using 4-bromo-6-fluoro-indan-1-one as a precursor, researchers have developed tankyrase inhibitors that show a "synthetic lethal" effect, meaning they are particularly effective at killing cancer cells that have deficiencies in the BRCA1 or BRCA2 genes. google.com This approach offers a targeted therapy for certain types of breast and ovarian cancers. google.com
Antiviral Research: As mentioned previously, tankyrase inhibitors derived from the fluoro-indan scaffold may also possess antiviral capabilities against certain DNA viruses like EBV and HSV. google.com However, a direct link between this specific scaffold and the development of direct-acting antivirals (DAAs) for Hepatitis C (HCV) has not been established in the reviewed literature.
HIF Inhibitors: Hypoxia-inducible factor (HIF) prolyl-hydroxylase (PHD) inhibitors are a class of drugs that stabilize the HIF complex, stimulating the body's production of red blood cells to treat anemia, particularly in patients with chronic kidney disease. Despite the therapeutic importance of HIF inhibitors, there is no direct evidence in the reviewed literature linking the this compound scaffold to their design or synthesis.
Influence of Fluorine on Molecular Properties for Drug Discovery
The substitution of a hydrogen atom with fluorine is a widely used and powerful strategy in medicinal chemistry, and its presence at the 6-position of the indanol ring imparts several beneficial properties that are crucial for drug discovery. epo.org
The rationale for incorporating fluorine includes:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased strength makes the molecule more resistant to metabolic breakdown by enzymes in the body, which can prolong the drug's half-life and its therapeutic effect. epo.orggoogle.com
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups. This can be used to fine-tune a molecule's ionization state, which is critical for its solubility, permeability, and ability to bind to its target. epo.org
Improved Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein. This can lead to a tighter, more specific binding, resulting in a more potent drug. researchgate.netepo.org
Minimal Steric Impact: Despite its significant electronic effects, the fluorine atom is relatively small (its van der Waals radius is similar to that of a hydrogen atom), meaning it can often be introduced without causing significant steric clashes that might otherwise disrupt binding to a target. researchgate.net
These combined effects make the incorporation of fluorine, as seen in this compound, a key tactic for medicinal chemists to transform promising lead compounds into effective and stable drug candidates. epo.org
Research Findings Summary
| Application Area | Key Findings | Featured Compounds/Derivatives |
| Anti-inflammatory Agents | Derivatives show significant analgesic and anti-inflammatory activity in preclinical models. The scaffold is a key intermediate for compounds targeting inflammatory diseases. researchgate.netepo.orggoogle.com | 6-fluoroindan-1-acetic acid; 4-Bromo-6-fluoro-indan-1-one |
| Neurological Modulators | Serves as a core scaffold for potent AMPA receptor positive modulators, serotonin receptor modulators, and alpha 2 adrenergic agonists with good CNS penetration. google.comgoogle.com | N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide; 1-(2-Fluoro-ethyl)-3-(6-fluoro-indan-1-yl)-urea |
| Anticancer Research | Precursors are used to synthesize tankyrase inhibitors that selectively target BRCA-deficient cancer cells through a "synthetic lethal" mechanism. google.com | 4-bromo-6-fluoro-indan-1-one |
Future Directions and Emerging Research Avenues
Sustainable Synthetic Methodologies for Fluorinated Indanols
The chemical and pharmaceutical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. researchgate.net This "green revolution" focuses on developing synthetic methods that are not only efficient and selective but also economically and environmentally sustainable. researchgate.net For fluorinated indanols, this translates into a move away from hazardous reagents and solvents towards more benign alternatives.
Future research will likely focus on several key areas of sustainable synthesis:
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. The use of enzymes like fluorinases for the direct formation of C-F bonds, as well as lipases, transaminases, and aldolases for other key transformations, is a promising avenue for the synthesis of fluorinated compounds under mild conditions. nih.gov A chemoenzymatic strategy combining selective direct fluorination with an amidase-catalyzed cyclization has been shown to be an efficient and scalable route to chiral fluorolactam derivatives, showcasing the potential of such hybrid approaches. researchgate.net
Green Solvents and Reaction Conditions: The use of water, ionic liquids, and supercritical fluids as reaction media is gaining traction as a way to replace volatile and toxic organic solvents. Additionally, alternative activation methods such as microwave irradiation, ultrasound, and photochemistry can accelerate reactions, reduce energy consumption, and often lead to cleaner reaction profiles with higher yields. researchgate.netmdpi.com
Catalytic Fluorination: The development of catalytic methods for fluorination is a significant step towards sustainability. This includes the use of transition metal catalysts that can facilitate fluorination under milder conditions and with greater selectivity. numberanalytics.com Research into transfer fluorination, where fluorine is selectively moved from a readily available source to a target molecule, also holds promise for creating more sustainable fluorination processes. nottingham.ac.uk
| Methodology | Key Advantages | Challenges | Potential Application for Fluorinated Indanols |
|---|---|---|---|
| Biocatalysis (e.g., using fluorinases, lipases) | High selectivity (chemo-, regio-, and stereospecificity), mild reaction conditions (pH, temperature), reduced waste. researchgate.netnih.gov | Enzyme stability and availability, substrate scope limitations. | Enantioselective synthesis of specific stereoisomers of 6-fluoro-2,3-dihydro-1h-inden-1-ol. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction selectivity. researchgate.netmdpi.com | Scalability can be an issue, potential for localized overheating. | Acceleration of key bond-forming reactions in the indanol core synthesis. |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Enhanced reaction rates through acoustic cavitation, can initiate or enhance reactions. researchgate.net | Specialized equipment required, mechanistic understanding can be complex. | Improving the efficiency of reduction or cyclization steps. |
| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact, potential for catalyst recycling. | Solubility of reagents can be a challenge, solvent removal and purification. | Replacing hazardous chlorinated solvents in the synthesis of the indanol backbone. |
Advanced Stereochemical Control in Complex Indanol Systems
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount. For complex indanol systems, achieving high stereochemical control is a key area of ongoing research.
Future advancements in this area are expected to involve:
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Auxiliaries derived from readily available natural products like amino acids and terpenes have proven to be powerful tools in asymmetric synthesis. nih.gov For instance, an indene-based thiazolidinethione auxiliary has been shown to be effective in aldol (B89426) reactions, and (S)-indoline-derived auxiliaries have been used for the asymmetric synthesis of amino alcohols. scielo.org.mxnih.gov The development of novel and more efficient chiral auxiliaries will continue to be a focus.
Asymmetric Catalysis: The use of chiral catalysts to produce an enantiomerically enriched product is a highly efficient strategy. This includes organocatalysis, where small organic molecules are used as catalysts, and transition-metal catalysis with chiral ligands. For example, a one-pot organocatalytic transformation has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov Similarly, enantioselective tandem reactions have been used to create fluorinated chromanones with multiple stereocenters. rsc.org
Substrate and Reagent Control: The inherent stereochemistry of the starting material or the use of chiral reagents can also be used to influence the stereochemical outcome of a reaction. De novo asymmetric synthesis strategies often rely on a combination of these approaches to build complex chiral molecules from simple achiral precursors. nih.gov
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to guide the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com | Use of an indene-derived auxiliary to control the stereochemistry of an aldol reaction to form a key intermediate. scielo.org.mx |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Organocatalytic Michael addition/cyclization cascade to form a fluorinated tricyclic chromanone with high enantiomeric excess. rsc.org |
| Substrate-Directed Synthesis | An existing chiral center in the starting material directs the formation of a new stereocenter. | A Noyori reduction of a furan (B31954) derivative to set the initial stereochemistry in a de novo synthesis of a complex sugar. nih.gov |
Integration of AI and Machine Learning in Indanol Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. youtube.com For indanol derivatives, these computational tools can be applied in several ways:
De Novo Design: Generative models can design novel molecular structures with desired properties from scratch. youtube.com These models can be trained on vast datasets of known molecules and their activities to learn the underlying principles of molecular design. This allows for the exploration of a much larger chemical space than is possible with traditional methods. youtube.com
Virtual Screening and Library Design: AI and ML models can be used to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. nih.gov This can help to prioritize which compounds to synthesize and test, saving significant time and resources. Computational workflows can be designed to curate and assess virtual libraries based on various parameters, including ADME/T profiles and similarity to known active compounds. researchgate.net
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of new indanol derivatives before they are synthesized. This allows for the early identification of promising candidates and the filtering out of those with undesirable properties.
The development of more sophisticated algorithms and the increasing availability of high-quality biological data will further enhance the power of AI and ML in designing the next generation of indanol-based therapeutics.
Expanding Biological Targets for Fluoroindanol Scaffolds
The indanol scaffold and its fluorinated analogues are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. While some activities of these compounds are known, there is a vast and underexplored landscape of potential new applications.
Future research will focus on:
Systematic Screening: High-throughput screening of fluoroindanol libraries against a wide range of biological targets will be crucial for identifying new therapeutic opportunities. This can be done through both in vitro and in silico methods. mdpi.comnih.gov
Target-Based Design: As our understanding of the structural biology of various diseases grows, it will become increasingly possible to design fluoroindanol derivatives that are specifically tailored to bind to a particular target. This involves using computational tools to model the interaction between the ligand and the target protein.
Exploring New Therapeutic Areas: While indanol-related compounds have been investigated for certain conditions, there is potential for their application in a much broader range of diseases. For example, the introduction of fluorine can alter the properties of a molecule in ways that make it suitable for new targets. A study on C(21)-fluorinated orvinols, which are related to thevinols, demonstrated that fluorination retained opioid receptor activity and that the specific activity profile depended on other substituents. nih.gov This highlights how strategic fluorination can be used to modulate the biological activity of a scaffold.
The continued exploration of the biological space accessible to fluoroindanol scaffolds, aided by modern screening and design technologies, is likely to uncover novel and valuable therapeutic agents in the years to come.
Q & A
Q. What are the common synthetic routes for 6-Fluoro-2,3-dihydro-1H-inden-1-ol, and what factors influence the choice of fluorination reagents?
Methodological Answer: Synthesis typically begins with a pre-functionalized indenol or indanone scaffold. Fluorination at the 6-position can be achieved via:
- Nucleophilic fluorination : Use of reagents like DAST (Diethylaminosulfur trifluoride) under anhydrous conditions, leveraging SN2 mechanisms.
- Electrophilic fluorination : Selectfluor™ in aprotic solvents (e.g., acetonitrile) for electrophilic substitution, often requiring catalytic bases.
- Halogen exchange : Substitution of bromo/chloro precursors using KF or CsF in polar solvents (e.g., DMF) at elevated temperatures.
Q. Key Considerations :
Q. How can researchers ensure the purity of this compound during synthesis, and which chromatographic techniques are most effective?
Methodological Answer : Post-synthesis purification involves:
- Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 9:1 to 1:1) to separate fluorinated products from unreacted precursors.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures for high-resolution separation of enantiomers or diastereomers.
- Recrystallization : Ethanol/water systems are effective for removing salts or byproducts.
Validation : Monitor purity via TLC (Rf ~0.25 in ethyl acetate/hexane) and NMR (integration of aromatic vs. aliphatic protons) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer :
- 1H/13C NMR : Assign signals using DEPT-135 to distinguish CH3, CH2, and CH groups. Key peaks include:
- δ ~4.5–5.0 ppm (C-OH proton).
- δ ~6.5–7.5 ppm (aromatic protons, split due to fluorine coupling).
- 19F NMR : Confirm fluorination (δ ~-110 to -120 ppm for aromatic fluorine).
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .
Advanced Research Questions
Q. How can enzymatic resolution using Burkholderia cepacia lipase be optimized to obtain enantiomerically pure this compound?
Methodological Answer :
- Reaction Setup : Stir racemic substrate (0.01 mol) with Burkholderia cepacia lipase (0.1 g), vinyl acetate (3 mL), and MTBE (3 mL) at 24°C.
- Monitoring : Track conversion via TLC (50% completion at ~18 hours).
- Isolation : Extract unreacted (R)-enantiomer with MTBE; hydrolyze (S)-acetate ester with NaOH/MeOH.
- Yield Optimization : Adjust enzyme loading (0.2–0.3 g) or solvent (tert-butyl methyl ether) to enhance enantioselectivity (ee >98%) .
Q. What strategies resolve contradictions in stereochemical assignments of fluorinated indenols, particularly when crystallographic data is ambiguous?
Methodological Answer :
- Multi-technique validation :
- NMR NOE : Detect spatial proximity between fluorine and adjacent protons.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves.
- Enzymatic Activity : Correlate stereochemistry with biological activity (e.g., inhibition assays).
- Case Study : Errors in (S)-4-bromo-2,3-dihydro-1H-inden-1-ol assignments were resolved by combining X-ray, NOE, and enzymatic resolution data .
Q. How does fluorine substitution at the 6-position influence the compound's biological activity compared to other halogenated analogs?
Methodological Answer :
- Electronegativity Effects : Fluorine’s high electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., aggrecanase active sites).
- Steric Impact : Smaller size compared to Br/Cl reduces steric clashes, improving binding affinity.
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo.
Q. Supporting Data :
| Derivative | IC50 (Aggrecanase) | Metabolic Stability (t1/2, h) |
|---|---|---|
| 6-Fluoro | 12 nM | 8.5 |
| 6-Chloro | 45 nM | 4.2 |
| 6-Bromo | 68 nM | 3.8 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Documentation : Refer to SDS for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) warnings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
